molecular formula C22H22OSi B1403761 [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol CAS No. 1244855-58-0

[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol

Cat. No.: B1403761
CAS No.: 1244855-58-0
M. Wt: 330.5 g/mol
InChI Key: JZEALOHJMFHNHB-UHFFFAOYSA-N
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Description

[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol is a chemical compound with the molecular formula C22H22OSi and a molecular weight of 330.49 g/mol . This compound is known for its unique structure, which includes a fluorenyl group attached to a dimethylsilylphenylmethanol moiety. It is used in various scientific research applications, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol typically involves the reaction of 2-bromofluorene with dimethylchlorosilane in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Chemical Reactions Analysis

[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathway and product formation .

Scientific Research Applications

[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group provides a rigid and planar structure that can facilitate binding to these targets, while the dimethylsilylphenylmethanol moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol include:

    [2-(9H-fluoren-2-yldimethylsilyl)phenyl]ethanol: This compound has a similar structure but with an ethanol moiety instead of methanol.

    [2-(9H-fluoren-2-yldimethylsilyl)phenyl]acetone: This compound features an acetone moiety, providing different reactivity and applications.

    [2-(9H-fluoren-2-yldimethylsilyl)phenyl]amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the hydroxyl group in methanol.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

[2-[9H-fluoren-2-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22OSi/c1-24(2,22-10-6-4-8-17(22)15-23)19-11-12-21-18(14-19)13-16-7-3-5-9-20(16)21/h3-12,14,23H,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEALOHJMFHNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=CC=CC=C4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-58-0
Record name [2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol
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